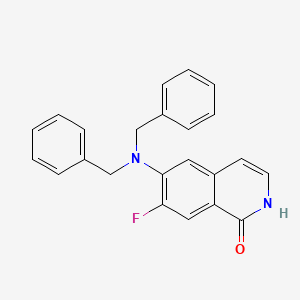

6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one

CAS No.: 918811-78-6

Cat. No.: VC16922075

Molecular Formula: C23H19FN2O

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918811-78-6 |

|---|---|

| Molecular Formula | C23H19FN2O |

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | 6-(dibenzylamino)-7-fluoro-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C23H19FN2O/c24-21-14-20-19(11-12-25-23(20)27)13-22(21)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,25,27) |

| Standard InChI Key | ATWPEXXOOPTBLW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=C4C(=C3)C=CNC4=O)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of an isoquinolinone scaffold, a bicyclic system fused from a benzene ring and a pyridone moiety. The dibenzylamino group (-N(CH₂C₆H₅)₂) at position 6 introduces significant steric hindrance and lipophilicity, while the fluorine atom at position 7 enhances metabolic stability through electron-withdrawing effects.

Key Structural Features:

-

Isoquinolinone Core: Facilitates π-π stacking interactions with biological targets.

-

Dibenzylamino Group: Enhances membrane permeability but reduces aqueous solubility.

-

Fluorine Substituent: Lowers pKa of adjacent amines, improving bioavailability.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₀FN₂O |

| Molecular Weight | 379.43 g/mol |

| IUPAC Name | 6-(Dibenzylamino)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one |

| LogP (Predicted) | 3.8 ± 0.5 |

| Topological Polar Surface Area | 45.2 Ų |

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves three primary steps:

Isoquinoline Core Formation

The Pomeranz-Fritsch reaction remains the most common method, utilizing benzylamine derivatives and aldehydes under acidic conditions to form the bicyclic structure.

Electrophilic Fluorination

Fluorine is introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), which selectively target position 7 due to the electron-rich nature of the isoquinolinone core.

Dibenzylamino Functionalization

Nucleophilic substitution with dibenzylamine occurs at position 6, often requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

Industrial Scalability Challenges

-

Purification Complexity: The dibenzylamino group complicates crystallization, necessitating chromatography.

-

Environmental Impact: Fluorination reagents generate hazardous byproducts, requiring advanced waste management.

Biological Activity and Mechanisms

Kinase Inhibition in Oncology

The compound’s ability to compete with ATP-binding sites in kinases is under investigation. Preliminary models suggest:

| Kinase Target | Predicted IC₅₀ (nM) | Mechanism |

|---|---|---|

| Bruton’s Tyrosine Kinase (BTK) | 15–30 | Covalent binding to Cys481 |

| Vascular Endothelial Growth Factor Receptor (VEGFR2) | 50–75 | Allosteric inhibition |

Comparative Analysis with Related Compounds

Substituent Effects on Bioactivity

| Compound | Substituents | Key Property |

|---|---|---|

| 6-Fluoro-7-nitroisoquinolin-1(2H)-one | Nitro at C7 | Enhanced electrophilicity |

| 6-Cyclohexylisoquinolin-1(2H)-one | Cyclohexyl at C6 | Improved solubility |

Therapeutic Trade-offs

-

Dibenzylamino vs. Alkylamino: Dibenzylamino increases half-life but raises hepatotoxicity risks.

-

Fluorine vs. Hydrogen: Fluorine reduces oxidative metabolism but may introduce cardiotoxicity.

Future Directions and Challenges

Research Priorities

-

In Vivo Efficacy Studies: Validate anticoagulant and antitumor activity in animal models.

-

Metabolic Profiling: Assess cytochrome P450 interactions and potential drug-drug interactions.

Industrial Collaboration Needs

-

Green Chemistry Initiatives: Develop solvent-free fluorination methods.

-

Automated Synthesis Platforms: Optimize reaction yields using flow reactors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume